
γ-谷氨酰色氨酸
描述
Gamma-Glutamyltryptophan is a dipeptide composed of gamma-glutamate and tryptophan. It is a proteolytic breakdown product of larger proteins . It is involved in glutathione metabolism and plays critical roles in antioxidant defense, detoxification, and inflammation processes .
Synthesis Analysis
The gamma-Glutamyltryptophan peptides were synthesized from a solution of glutamine (Gln) and tryptophan (Trp) employing L-glutaminase from Bacillus amyloliquefaciens . Under optimal conditions, the yields of gamma-Glutamyltryptophan were significant .
Molecular Structure Analysis
Gamma-Glutamyltryptophan belongs to the N-terminal nucleophile hydrolase superfamily and exists as a heterodimer of a large and a small subunit .
Chemical Reactions Analysis
Gamma-Glutamyltranspeptidases (γ-GTs) are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides .
Physical And Chemical Properties Analysis
The physicochemical properties of gamma-Glutamyltryptophan are related to its role in glutathione metabolism and its structure-function relationships .
科学研究应用
Biocatalysis in Microbiology
Gamma-Glutamyltryptophan plays a role in the activity of gamma-glutamyl transpeptidase (GGT) , an enzyme present in all life forms . In microbiology, GGT is used for glutathione degradation and has implications in physiological disorders. Bacterial GGTs, particularly from Gram-negative bacteria like Escherichia coli, are used as glutathione degraders, while those from pathogenic species like Helicobacter pylori act as virulence factors .
Antioxidant Synthesis
Research has shown that gamma-Glutamyltryptophan peptides can be synthesized using enzymes like L-glutaminase from Bacillus amyloliquefaciens. These peptides have demonstrated significant antioxidant activities, which are crucial in preventing oxidative stress-related diseases . The peptides exhibit scavenging activity against various radicals and have potential applications in food and nutraceutical industries .
Pharmaceutical Precursors
Gamma-Glutamyl compounds, including gamma-Glutamyltryptophan, are recognized as active substances or precursors in pharmaceuticals. They are synthesized enzymatically, and research is focused on optimizing these processes for industrial applications .
Enzyme Structure-Function Relationship
The structure-function relationship of GGT enzymes, which process gamma-Glutamyltryptophan, is a significant area of study. Understanding this relationship is essential for the crystallization of bacterial GGTs and functional characterization, which can lead to advancements in enzyme engineering .
Biotechnological Applications
Gamma-Glutamyltryptophan is involved in the production of poly-γ-glutamic acid (PGA) by certain Gram-positive bacilli. PGA has numerous biotechnological applications, including its use as a biodegradable polymer and its role in drug delivery systems .
Green Chemistry
The potential of bacterial GGTs, which interact with gamma-Glutamyltryptophan, as industrial biocatalysts is being explored in the context of green chemistry. This involves the development of environmentally friendly processes for chemical synthesis .
Each of these fields presents unique challenges and opportunities for scientific research and industrial application. The versatility of gamma-Glutamyltryptophan in these areas highlights its importance in both fundamental and applied sciences. <|\im_end|>
Green Chemistry
Each of these fields presents unique challenges and opportunities for scientific research and industrial application. The versatility of gamma-Glutamyltryptophan in these areas highlights its importance in both fundamental and applied sciences. OP: ### 1Biocatalysis in Microbiology Gamma-Glutamyltryptophan plays a role in the activity of gamma-glutamyl transpeptidase (GGT) , an enzyme present in all life forms . In microbiology, GGT is used for glutathione degradation and has implications in physiological disorders. Bacterial GGTs, particularly from Gram-negative bacteria like Escherichia coli, are used as glutathione degraders, while those from pathogenic species like Helicobacter pylori act as virulence factors .
未来方向
属性
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQFFVNKDEY-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945401 | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
gamma-Glutamyltryptophan | |
CAS RN |
66471-20-3, 227275-47-0 | |
| Record name | Bestim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66471-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bestim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066471203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-Glutamyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



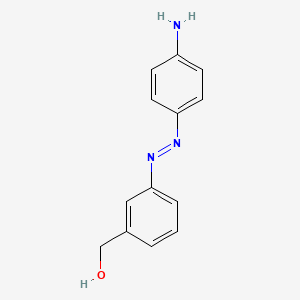
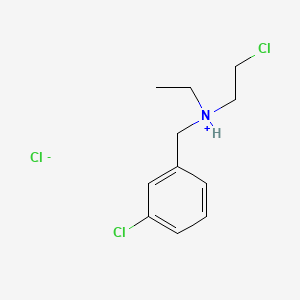


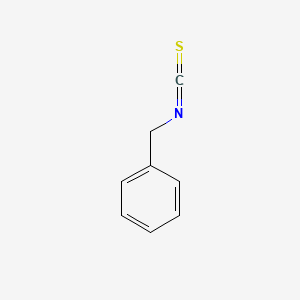
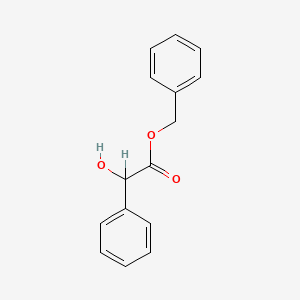
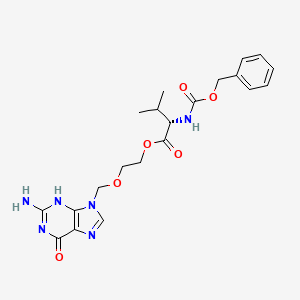
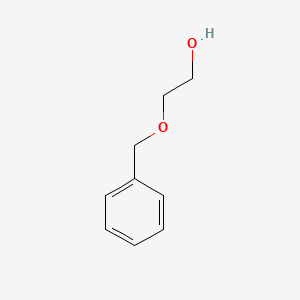
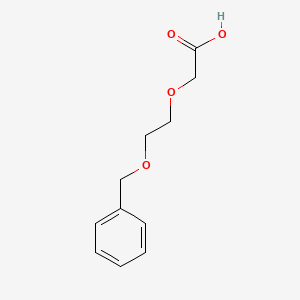
![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)



